

Physical properties of 2-Bromo-2-methylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-2-methylbutane**

Cat. No.: **B1582447**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Bromo-2-methylbutane**

This technical guide provides a comprehensive overview of the key physical properties of **2-Bromo-2-methylbutane** (tert-amyl bromide), tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and a visualization of a key reaction pathway.

Core Physical and Chemical Properties

2-Bromo-2-methylbutane is a tertiary alkyl halide.^[1] Its physical state at room temperature is a clear, colorless to light brown liquid.^[2] Like other alkyl halides, it is generally insoluble in water but soluble in common organic solvents.^[3] The carbon-bromine bond in **2-bromo-2-methylbutane** is polar, which results in dipole-dipole interactions between molecules and contributes to its physical properties.^{[3][4]}

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of **2-bromo-2-methylbutane**.

Property	Value
Molecular Formula	C ₅ H ₁₁ Br
Molecular Weight	151.04 g/mol [5]
CAS Number	507-36-8
Appearance	Clear light brown to brown liquid [2]
Solubility in Water	Sparingly soluble [2]

Thermal and Optical Properties	Value
Boiling Point	107-108 °C at 735-760 mmHg [5][6][7][8]
Melting Point	-70.2 °C to -105.4 °C (estimate) [9][10]
Flash Point	5 °C (41 °F) - closed cup [6][7]
Density	1.182 g/mL at 25 °C [6][8]
Refractive Index (n _{20/D})	1.4423 [6][8]
Vapor Pressure	31.0 ± 0.2 mmHg at 25 °C (Predicted) [8]

Spectral Data Summary

Spectral Data Type	Key Features
¹ H NMR	Spectra available, typically showing signals for the ethyl and two methyl groups. [2][11]
¹³ C NMR	Spectra available. [12]
Infrared (IR)	IR spectra for liquid film and vapor phase are available. [2][13]
Mass Spectrometry	Mass spectral data is available, showing characteristic fragmentation patterns. [2][13][14]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **2-Bromo-2-methylbutane**.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of **2-Bromo-2-methylbutane**.

Materials:

- **2-Bromo-2-methylbutane** sample
- Thiele tube
- Thermometer (-10 to 150 °C)
- Small test tube
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heating oil (mineral oil or silicone oil)
- Bunsen burner or heating mantle
- Stand and clamp

Procedure:

- Fill the Thiele tube with heating oil to a level just above the side arm.
- Add approximately 0.5 mL of **2-Bromo-2-methylbutane** to the small test tube.
- Place the capillary tube, with its open end downwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

- Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample but the top of the test tube remains open to the atmosphere.[15]
- Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[10]
- As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed.
- Stop heating and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[16] Record this temperature.
- Record the atmospheric pressure.

Determination of Density (Pycnometer Method)

Objective: To determine the density of **2-Bromo-2-methylbutane**.

Materials:

- **2-Bromo-2-methylbutane** sample
- Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)
- Analytical balance (accurate to ± 0.0001 g)
- Distilled water
- Acetone
- Thermostatic water bath set to 25 °C

Procedure:

- Clean the pycnometer thoroughly with distilled water, then rinse with acetone and allow it to dry completely.

- Weigh the empty, dry pycnometer and record its mass (m_1).
- Fill the pycnometer with distilled water and insert the stopper. Ensure the capillary is filled and there are no air bubbles.
- Place the filled pycnometer in the thermostatic water bath at 25 °C for 20 minutes to allow it to reach thermal equilibrium.
- Carefully wipe dry the outside of the pycnometer and weigh it. Record the mass (m_2).
- Empty and dry the pycnometer again.
- Fill the pycnometer with **2-Bromo-2-methylbutane**, insert the stopper, and equilibrate in the water bath at 25 °C for 20 minutes.
- Wipe the pycnometer dry and weigh it. Record the mass (m_3).
- The density of **2-Bromo-2-methylbutane** is calculated using the following formula: Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at } 25 \text{ }^{\circ}\text{C}$ (The density of water at 25 °C is approximately 0.99704 g/mL).

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of **2-Bromo-2-methylbutane**.

Materials:

- **2-Bromo-2-methylbutane** sample
- Abbe refractometer
- Dropper or Pasteur pipette
- Soft lens tissue
- Ethanol or acetone for cleaning

Procedure:

- Turn on the light source of the Abbe refractometer.
- Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone, then allow them to dry completely.[17]
- Using a dropper, place 2-3 drops of **2-Bromo-2-methylbutane** onto the surface of the lower prism.[17]
- Close the prisms gently and clamp them together.
- Adjust the mirror or light source to provide optimal illumination.
- Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region.
- If a colored band is visible at the borderline, adjust the compensator knob to eliminate the color and sharpen the borderline.
- Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs. [17]
- Read the refractive index value from the scale.
- Record the temperature, as refractive index is temperature-dependent. The standard is typically 20 °C (n_{20/D}).


Reaction Pathway Visualization

2-Bromo-2-methylbutane, being a tertiary alkyl halide, readily undergoes SN1 (unimolecular nucleophilic substitution) reactions. A classic example is its reaction with a weak nucleophile like ethanol.

The reaction proceeds in two main steps:

- Formation of a carbocation: The carbon-bromine bond breaks heterolytically, with the bromide ion acting as the leaving group. This is the slow, rate-determining step and results in the formation of a stable tertiary carbocation.[12]

- Nucleophilic attack: The ethanol molecule acts as a nucleophile and attacks the electrophilic carbocation.[18]
- Deprotonation: A final, rapid deprotonation step by another ethanol molecule (acting as a base) yields the final ether product, 2-ethoxy-2-methylbutane.[18]

[Click to download full resolution via product page](#)

Caption: SN1 reaction mechanism of **2-Bromo-2-methylbutane** with ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Densities of Organic Compounds [aim.env.uea.ac.uk]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. calnesis.com [calnesis.com]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. collected.jcu.edu [collected.jcu.edu]
- 12. chemist.sg [chemist.sg]
- 13. 2 bromo-2-methyl butane into 2 -methyl-butan-2-01 | Filo [askfilo.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
- 18. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Physical properties of 2-Bromo-2-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582447#physical-properties-of-2-bromo-2-methylbutane\]](https://www.benchchem.com/product/b1582447#physical-properties-of-2-bromo-2-methylbutane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com